![molecular formula C16H23N3O B2390470 N-(2-aminophenyl)-decahydroquinoline-2-carboxamide CAS No. 1251923-45-1](/img/structure/B2390470.png)
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide
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Overview
Description
“N-(2-aminophenyl)-decahydroquinoline-2-carboxamide” is a complex organic compound. It contains an amine group (NH2) attached to a phenyl group (a benzene ring), which is further connected to a decahydroquinoline structure (a nitrogen-containing ring structure) via a carboxamide linkage (a CONH2 group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as 2-Aminoacetanilide, have a molecular weight of 150.18 and a melting point of 133-137 °C .Scientific Research Applications
- Synthesis of Secondary Amides : Researchers have developed an efficient method for synthesizing secondary amides using N-(2-aminophenyl)benzamide and phenyl isocyanate. Notably, the leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds relevance in pharmaceutical applications .
- Anticancer Properties : Ruthenium complexes containing 2-aminophenyl benzimidazole have been investigated for their anticancer properties. These complexes show promise as potential therapeutic agents .
- Pyrrolo[1,2-a]-quinoxalines : N-(2-aminophenyl)pyrroles serve as convenient reagents for the synthesis of pyrrolo[1,2-a]-quinoxalines. The reaction of these pyrroles with one-atom synthons leads to the formation of specific bonds within the pyrrolo[1,2-a]-quinoxaline system .
Pharmaceuticals and Medicinal Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a potent inhibitor of histone deacetylases (HDACs), a group of zinc-dependent metalloenzymes . HDACs play a significant role in cell invasion and migration .
Mode of Action
The compound interacts with its targets, the HDACs, by blocking their interaction with Myocyte Enhancer Factor-2 (MEF2) on DNA . This interaction is crucial for the recruitment of HDACs to specific genomic loci . By inhibiting this interaction, N-(2-aminophenyl)-decahydroquinoline-2-carboxamide disrupts the normal function of HDACs .
Biochemical Pathways
The compound affects the biochemical pathways involving HDACs and MEF2. It has been suggested that the compound may be involved in the tryptophan, vitamin B6, and purine metabolism pathways . These pathways are crucial for various cellular processes, and their disruption can lead to significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by N-(2-aminophenyl)-decahydroquinoline-2-carboxamide leads to changes in gene expression and cellular processes . This can result in antiproliferative activities against certain cancer cell lines . The exact molecular and cellular effects of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide’s action are still under investigation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminophenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXBEUFNZYMMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide |
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